3-(Tert-butyl)cyclopentanone
CAS No.: 5581-94-2
Cat. No.: VC2318160
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5581-94-2 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 3-tert-butylcyclopentan-1-one |
| Standard InChI | InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3 |
| Standard InChI Key | YNZLLBXTQLRISL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC(=O)C1 |
| Canonical SMILES | CC(C)(C)C1CCC(=O)C1 |
Introduction
Chemical Properties and Structure
Basic Identification Data
3-(Tert-butyl)cyclopentanone is a well-defined organic compound with specific identification parameters that facilitate its recognition and classification in chemical databases and research applications. The compound has been thoroughly characterized through various analytical methods.
Table 1: Identification Parameters of 3-(Tert-butyl)cyclopentanone
| Parameter | Value |
|---|---|
| CAS Registry Number | 5581-94-2 |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 3-tert-butylcyclopentan-1-one |
| Standard InChI | InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3 |
| Standard InChIKey | YNZLLBXTQLRISL-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)C1CCC(=O)C1 |
| PubChem Compound ID | 316769 |
The compound is registered under the CAS number 5581-94-2, which serves as its unique identifier in chemical databases and literature. Its molecular formula C₉H₁₆O indicates the presence of nine carbon atoms, sixteen hydrogen atoms, and one oxygen atom, reflecting its relatively simple but functionally significant structure .
Physical Properties
The physical properties of 3-(Tert-butyl)cyclopentanone define its behavior under various conditions and influence its handling, storage, and application in research and industrial settings.
3-(Tert-butyl)cyclopentanone typically presents as a colorless to pale yellow liquid at standard temperature and pressure . This physical state facilitates its handling in laboratory settings and enables its use in liquid-phase reactions and processes. The compound possesses a distinctive odor, which is characteristic of many cyclic ketones .
From a solubility perspective, 3-(Tert-butyl)cyclopentanone demonstrates behavior consistent with its molecular structure. It exhibits relatively non-polar characteristics, resulting in good solubility in organic solvents such as ethers, alcohols, and hydrocarbons . Conversely, its solubility in water is limited, which affects its behavior in aqueous environments and influences extraction and purification protocols .
Structural Characteristics
The molecular structure of 3-(Tert-butyl)cyclopentanone exhibits several noteworthy features that contribute to its chemical behavior and reactivity patterns.
Synthesis Methods
Common Synthetic Routes
The synthesis of 3-(Tert-butyl)cyclopentanone can be accomplished through several methodologies, each offering specific advantages depending on the starting materials, desired purity, and scale of production.
Chemical Reactivity
Typical Reactions
3-(Tert-butyl)cyclopentanone participates in a range of chemical transformations characteristic of ketones, with certain reactions influenced by the steric and electronic effects of the tert-butyl substituent.
The carbonyl group represents the primary reactive site in 3-(Tert-butyl)cyclopentanone, participating in nucleophilic addition reactions with various reagents such as hydride donors, organometallic compounds, and amines. These additions result in the formation of secondary alcohols, imines, or related derivatives depending on the specific nucleophile employed.
Reduction reactions transform the carbonyl function to a hydroxyl group, producing the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, with the steric influence of the tert-butyl group potentially affecting the stereoselectivity of hydride delivery.
Oxidation processes involving 3-(Tert-butyl)cyclopentanone may target the α-position adjacent to the carbonyl group, introducing additional functional groups through reactions such as α-hydroxylation or α-halogenation . The presence of the tert-butyl group at the 3-position affects the accessibility and reactivity of the various α-positions.
The compound can serve as a nucleophile or electrophile depending on the reaction conditions, with enolate formation allowing for participation in aldol condensations, Michael additions, and other carbon-carbon bond-forming processes .
Reaction Mechanisms
The reaction mechanisms involving 3-(Tert-butyl)cyclopentanone follow established pathways for ketone chemistry, with modifications introduced by the steric influence of the tert-butyl substituent.
In nucleophilic additions to the carbonyl group, the reaction proceeds through the initial approach of the nucleophile to the electrophilic carbon of the C=O bond, forming a tetrahedral intermediate before protonation or further transformation. The tert-butyl group may influence the approach trajectory of incoming nucleophiles, potentially affecting reaction rates and stereoselectivity.
For enolate-based reactions, the mechanism involves initial deprotonation at an α-position by a suitable base, generating an enolate intermediate that can then react as a nucleophile with various electrophiles . The regioselectivity of enolate formation may be influenced by the tert-butyl group, which can create electronic and steric differences between the various α-positions.
Reduction mechanisms typically involve hydride transfer from the reducing agent to the carbonyl carbon, followed by protonation to complete the formation of the alcohol product. The facial selectivity of this process may be influenced by the tert-butyl group, potentially leading to diastereoselectivity in the reduction outcome.
Applications
Industrial Applications
3-(Tert-butyl)cyclopentanone finds utility in various industrial contexts, leveraging its structural features and reactivity profile for specific applications.
In the fragrance industry, 3-(Tert-butyl)cyclopentanone contributes to the development of olfactory compounds and serves as an intermediate in the synthesis of more complex fragrance ingredients . The specific olfactory properties of the compound or its derivatives may provide unique notes in fragrance compositions.
The compound serves as a building block in organic synthesis for pharmaceutical and fine chemical production, where its defined structure and reactive carbonyl group make it valuable for constructing more complex molecular architectures . The presence of the tert-butyl group introduces specific steric constraints that can direct selectivity in subsequent transformations.
As an intermediate in chemical manufacturing, 3-(Tert-butyl)cyclopentanone participates in reaction sequences leading to specialty chemicals with applications across various sectors. The compound's value in these contexts stems from its ability to incorporate both the cyclopentanone framework and the tert-butyl substituent into target molecules.
Research Applications
Beyond industrial uses, 3-(Tert-butyl)cyclopentanone plays important roles in research settings where its structural and reactive properties are exploited for various scientific investigations.
In synthetic methodology development, the compound serves as a model substrate for evaluating new reaction protocols and catalytic systems, particularly those targeting functionalization of cyclic ketones or selective transformations in the presence of steric hindrance. These investigations contribute to the expansion of the synthetic organic chemistry toolkit.
As a standard compound for analytical method development, 3-(Tert-butyl)cyclopentanone may be employed to test and calibrate chromatographic, spectroscopic, or spectrometric techniques focused on ketone identification and quantification . Its well-defined structure makes it suitable for generating reference data.
In structure-activity relationship studies, the compound and its derivatives provide insights into how structural modifications affect properties such as reactivity, binding affinity to biological targets, or performance in specific applications . These studies help establish correlations between molecular structure and functional outcomes.
| Safety Aspect | Recommendation |
|---|---|
| Respiratory Protection | Use in well-ventilated areas or with appropriate ventilation systems |
| Skin Protection | Chemical-resistant gloves appropriate for organic solvents |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Storage | Tightly closed containers in cool, well-ventilated areas away from incompatible materials |
| Fire Response | Use appropriate extinguishing media for organic material fires |
| Spill Management | Absorb with inert material and dispose according to regulations |
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